molecular formula C12H14BrNO3 B2651729 2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide CAS No. 1916639-48-9

2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

Cat. No.: B2651729
CAS No.: 1916639-48-9
M. Wt: 300.152
InChI Key: WUJKSDZTPWVYFQ-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also contains a bromine atom attached to the benzene ring, which could potentially make it reactive and useful in further chemical transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), a bromine atom attached to the benzene ring, and a tetrahydrofuran ring . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The bromine atom on the benzene ring makes this compound potentially reactive. It could undergo various substitution reactions with suitable nucleophiles . The amide group (-CONH2) is also a site of reactivity, and could undergo hydrolysis, among other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point compared to similar compounds without a bromine atom .

Scientific Research Applications

Antidopaminergic Properties and Antipsychotic Agents

  • Research on benzamide derivatives, including those with bromo and methoxy substituents, has explored their potential as antipsychotic agents. These compounds have been evaluated for their antidopaminergic properties, indicating potential applications in the treatment of psychiatric disorders (Högberg et al., 1990).

Electrochemical Applications

  • A study demonstrated the electrogenerated nickel(I) catalysis for the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives, showcasing the compound's utility in synthetic organic chemistry (Esteves et al., 2007).

Synthesis of Tetrahydrofuran Derivatives

  • The controlled-potential reduction of bromo and propargyloxy substituted compounds in the presence of nickel(I) catalysts leading to tetrahydrofuran derivatives indicates a significant application in the synthesis of cyclic organic compounds, which are important in various chemical and pharmaceutical industries (Esteves et al., 2007).

Synthesis of N-substituted Benzamides

  • Microwave-promoted synthesis methods have been applied to create N-substituted benzamides, highlighting an efficient and cleaner approach to synthesizing these compounds. This method could potentially be adapted for synthesizing the compound , indicating the importance of efficient synthesis techniques in the development of new chemicals (Saeed, 2009).

Antimicrobial Research

  • Certain benzamide derivatives have been evaluated for their bactericidal activity against MRSA (methicillin-resistant Staphylococcus aureus), suggesting potential applications in the development of new antimicrobial agents. This highlights the broader implications of research into benzamide compounds for public health (Zadrazilova et al., 2015).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising biological activity, it could be further studied as a potential pharmaceutical .

Properties

IUPAC Name

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-10-4-2-1-3-9(10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJKSDZTPWVYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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